2-(4-Chlorobenzyl)-4-(4-fluorobenzyl)-2,4-dihydro[1,2,4]triazolo[4,3-a]quinazoline-1,5-dione
Description
This compound belongs to the triazoloquinazoline family, a class of heterocyclic molecules known for diverse pharmacological activities. Its structure features a triazoloquinazoline core substituted with 4-chlorobenzyl and 4-fluorobenzyl groups at positions 2 and 4, respectively. The chloro and fluoro substituents enhance lipophilicity and may influence receptor binding, as seen in related compounds with A2b receptor antagonism and non-sedative H1-antihistamine properties .
Properties
IUPAC Name |
2-[(4-chlorophenyl)methyl]-4-[(4-fluorophenyl)methyl]-[1,2,4]triazolo[4,3-a]quinazoline-1,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16ClFN4O2/c24-17-9-5-16(6-10-17)14-28-23(31)29-20-4-2-1-3-19(20)21(30)27(22(29)26-28)13-15-7-11-18(25)12-8-15/h1-12H,13-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHFFZVCGFDPRHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C3=NN(C(=O)N23)CC4=CC=C(C=C4)Cl)CC5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16ClFN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(4-Chlorobenzyl)-4-(4-fluorobenzyl)-2,4-dihydro[1,2,4]triazolo[4,3-a]quinazoline-1,5-dione is a compound of interest due to its potential biological activities. This article reviews the biological activity associated with this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
The chemical formula for the compound is with a molecular weight of 260.69 g/mol. The compound features a quinazoline core structure substituted with chlorobenzyl and fluorobenzyl groups which may influence its biological activity.
Antimicrobial Activity
Quinazoline derivatives have been reported to exhibit moderate to good antimicrobial properties. For instance, compounds structurally similar to this compound have demonstrated efficacy against various bacterial strains. A study indicated that certain quinazoline derivatives showed significant antibacterial activity against Gram-positive and Gram-negative bacteria .
Anticancer Activity
Research has shown that quinazoline derivatives can inhibit cancer cell proliferation. In vitro studies indicated that compounds with similar structural motifs can induce apoptosis in cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer). These compounds were found to interact with key signaling pathways involved in cell survival and proliferation .
Table 1: Summary of Anticancer Activity Studies
| Compound | Cancer Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | A549 | 0.009 | EGFR inhibition |
| Compound B | MCF-7 | 0.021 | HER2 inhibition |
| Compound C | HeLa | 0.026 | Apoptosis induction |
Cholinesterase Inhibition
There is also evidence that quinazoline derivatives can act as cholinesterase inhibitors. A study on related compounds showed that they could inhibit acetylcholinesterase (AChE) activity significantly. The most potent inhibitors had IC50 values in the low micromolar range . This property suggests potential applications in treating Alzheimer's disease by enhancing cholinergic transmission.
The biological activity of this compound may be attributed to several mechanisms:
- Receptor Interaction : Compounds within this class often interact with various receptors including EGFR and HER2.
- Enzyme Inhibition : The inhibition of enzymes such as AChE is crucial for their neuroprotective effects.
- Induction of Apoptosis : Many quinazoline derivatives induce apoptosis through mitochondrial pathways.
Case Studies
Several studies have explored the biological activity of related quinazoline compounds:
- Anticancer Screening : A study screened a library of quinazoline derivatives against multicellular spheroids and identified several promising candidates for further development as anticancer agents .
- Cholinesterase Inhibitors : Research highlighted a series of quinazoline-based hybrids that exhibited dual-binding site inhibition of AChE, suggesting their potential as therapeutic agents for cognitive disorders .
- Antimicrobial Efficacy : A comparative study assessed the antimicrobial activity of various quinazolines and found that specific substitutions significantly enhanced their efficacy against resistant bacterial strains .
Scientific Research Applications
Antimicrobial Properties
Research has indicated that derivatives of quinazoline compounds exhibit significant antimicrobial activity. A study on quinazoline-2,4(1H,3H)-dione derivatives found that several compounds demonstrated moderate antibacterial effects against various Gram-positive and Gram-negative bacteria. The most promising compounds showed inhibition zones comparable to standard antibiotics like ampicillin .
| Compound | Inhibition Zone (mm) | MIC (mg/mL) |
|---|---|---|
| Compound 13 | 11 | 80 |
| Compound 15 | 12 | 75 |
| Compound 14a | 12 | 70 |
| Compound 14b | 13 | 75 |
These findings suggest that the compound may be effective in combating bacterial infections and could be further developed into a therapeutic agent.
Enzyme Inhibition
The compound has also been studied for its inhibitory effects on specific enzymes. For instance, it has shown potential as a noncompetitive inhibitor of acetylcholinesterase (AChE), which is crucial for developing treatments for neurodegenerative diseases such as Alzheimer's. The IC50 value for this compound is yet to be determined but is anticipated to be competitive with existing AChE inhibitors such as Donepezil .
Study on Antimicrobial Activity
In a recent study published in RSC Advances, researchers synthesized various quinazoline derivatives and evaluated their antimicrobial properties. The study confirmed that certain derivatives exhibited broad-spectrum antibacterial activity against strains like Staphylococcus aureus and Escherichia coli. Notably, the structure-activity relationship (SAR) analysis highlighted that modifications in the substituents significantly influenced the antimicrobial efficacy of these compounds .
Enzyme Inhibition Research
Another investigation focused on the enzyme inhibition properties of quinazoline derivatives revealed their potential as dual inhibitors of bacterial gyrase and DNA topoisomerase IV. This dual action is critical in overcoming bacterial resistance mechanisms and suggests a promising avenue for antibiotic development .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparison
Key Findings from Comparative Analysis:
Substituent Impact on Activity: Halogenated benzyl groups (Cl, F) in the target compound likely improve binding affinity to histamine or adenosine receptors compared to non-halogenated analogs (e.g., methylbenzyl in Analog 1) . Polar groups (e.g., hydroxy in Analog 2) enhance solubility but may reduce bioavailability in hydrophobic targets like CNS receptors .
Structural Flexibility vs. Stability :
Q & A
Q. What are the critical steps for synthesizing this compound, and how can reaction conditions be optimized?
The synthesis involves cyclization of precursors (e.g., hydrazine derivatives with substituted benzaldehydes) under reflux in solvents like ethanol or DMF. Catalysts such as benzyltributylammonium bromide improve yields, while temperature control (70–90°C) minimizes side reactions. Post-reaction purification via recrystallization (water-ethanol mixtures) ensures purity .
Q. Which characterization techniques are essential for confirming structural integrity?
Q. What solvents and catalysts are optimal for the cyclization step?
Ethanol or DMF are preferred solvents due to high polarity and boiling points. Catalysts like benzyltributylammonium bromide enhance reaction rates by stabilizing intermediates. Reflux durations (4–18 hours) depend on precursor reactivity .
Advanced Questions
Q. How can density functional theory (DFT) elucidate electronic properties and bioactivity?
DFT calculates frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity. For example, a small HOMO-LUMO gap (~3.5 eV) suggests electrophilic attack susceptibility. Molecular electrostatic potential maps highlight nucleophilic regions (e.g., quinazoline carbonyl groups) for target binding .
Q. How can crystallographic data resolve discrepancies in biological activity reports?
XRD reveals conformational flexibility (e.g., chlorobenzyl group torsion angles ±15°), which may explain varying binding affinities in assays. Comparing experimental and DFT-optimized structures identifies bioactive conformers .
Q. What strategies mitigate low yields in multi-step syntheses?
Q. How can molecular docking explain contradictory enzyme inhibition data?
Docking simulations (e.g., AutoDock Vina) model interactions with targets like SHP2 phosphatase. Hydrogen bonds between the triazole moiety and Arg465 (~2.1 Å) correlate with activity. Discrepancies arise from protonation state variations in assay buffers .
Methodological Guidance
Q. Data Contradiction Analysis :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
